Cas no 466634-74-2 (Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-)

Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-, is a substituted pyridine derivative characterized by its sterically hindered aromatic structure. The presence of methyl groups at the 2,4,6-positions of the phenyl ring enhances its electron-donating properties, while the pyridine core provides a versatile nitrogen-containing heterocycle. This compound is valued for its role as an intermediate in organic synthesis, particularly in the development of ligands for catalytic systems and functionalized materials. Its structural rigidity and tailored substitution pattern contribute to improved stability and selectivity in coordination chemistry. The compound is typically handled under inert conditions due to its sensitivity to oxidation, ensuring optimal performance in specialized applications.
Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- structure
466634-74-2 structure
Product Name:Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-
CAS No:466634-74-2
MF:C15H17N
MW:211.302183866501
CID:3991332
Update Time:2026-04-17

Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-

Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-11967516-1.0g
2-methyl-6-(2,4,6-trimethylphenyl)pyridine
466634-74-2 95%
1.0g
$0.0 2023-01-09

Additional information on Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-

Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-: A Comprehensive Overview

Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)-, also known by its CAS number 466634-74-2, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of heterocyclic aromatic compounds, specifically pyridines, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and structural diversity.

The structure of Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- consists of a pyridine ring substituted with a methyl group at the 2-position and a 2,4,6-trimethylphenyl group at the 6-position. This substitution pattern imparts the molecule with distinct electronic and steric properties, making it highly suitable for various chemical transformations. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and anticancer agents.

One of the most notable advancements involving Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- is its application in asymmetric catalysis. Researchers have demonstrated that this compound can serve as a chiral ligand in palladium-catalyzed cross-coupling reactions, enabling the synthesis of enantioselective products with high efficiency. This breakthrough has significant implications for the pharmaceutical industry, where enantiopure compounds are crucial for drug development.

In addition to its catalytic applications, Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- has been explored as a building block in polymer chemistry. Its ability to form stable coordination polymers with metal ions has led to innovative materials with potential applications in gas storage and sensing technologies. Recent experiments have shown that these polymers exhibit exceptional selectivity towards specific gas molecules under varying environmental conditions.

The synthesis of Pyridine, 2-methyl-6-(2,4,6-trimethylphenyl)- has also undergone significant improvements in recent years. Traditional methods involving multi-step reactions with harsh conditions have been replaced by more efficient protocols utilizing microwave-assisted synthesis and continuous flow reactors. These advancements not only enhance the yield and purity of the compound but also reduce the environmental footprint associated with its production.

In terms of toxicity and environmental impact studies on Pyridine derivatives, recent research indicates that while pyridines can exhibit varying levels of toxicity depending on their substituents and exposure routes, Pyridine derivatives, including this compound, generally show lower toxicity compared to other classes of chemicals when handled appropriately.

The future outlook for Pyridine derivatives, including this specific compound, is promising as ongoing research continues to uncover new applications across diverse fields. Collaborative efforts between academic institutions and industries are expected to drive further innovation in its utilization for sustainable chemical processes and advanced material design.

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